molecular formula C15H21N3O B2498047 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034266-02-7

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

Cat. No. B2498047
CAS RN: 2034266-02-7
M. Wt: 259.353
InChI Key: QDNCSCVDEBKJHW-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that includes pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been subjects of interest in the synthesis of heterocyclic compounds due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

Synthesis of pyrazolo[1,5-a]pyridine derivatives often involves reactions of enaminones with various reagents to form novel heterocyclic compounds. One such example is the reaction of enaminone with malononitrile, cyanothioacetamide, or benzoylacetonitrile, leading to the formation of compounds with potential antimicrobial activity (Al-Omran & El-Khair, 2005). Another approach involves the catalyst-free synthesis of benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement (Liu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds often features a pyrazolo[1,5-a]pyridine core with various substitutions, which can significantly influence their physical and chemical properties. For instance, the synthesis and characterization of a specific research chemical showed the importance of the pyrazole core and the impact of substituents on the molecule's behavior (McLaughlin et al., 2016).

Scientific Research Applications

Heterocyclic Synthesis

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide plays a significant role in the synthesis of various heterocyclic compounds. Research has explored its utility in synthesizing azolopyrimidines, azolopyridines, and quinolines, highlighting its potential in the field of organic chemistry and drug discovery. These heterocyclic compounds are crucial in the development of new pharmaceuticals and materials due to their diverse biological activities (Almazroa, Elnagdi, & El‐Din, 2004).

Antimicrobial Activity

Studies have also focused on the antimicrobial properties of derivatives synthesized from this compound. The synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, which exhibit potent antibacterial and antifungal activities, is one such application. This is particularly relevant in the search for new antimicrobial agents in the face of rising antibiotic resistance (Hafez, Alshammari, & El-Gazzar, 2015).

Anticancer Research

The compound has been used in the synthesis of novel pyrazolopyrimidines derivatives with potential anticancer and anti-5-lipoxygenase activities. This indicates its potential as a precursor in developing new anticancer agents, contributing to the ongoing research in cancer treatment and drug design (Rahmouni et al., 2016).

Synthesis of Novel Heterocyclic Derivatives

Enaminones derived from this compound have been utilized in the synthesis of novel heterocyclic derivatives, including pyrazolo[1,5-a]pyrimidines and isoxazole derivatives. These compounds have shown varying degrees of antimicrobial and antifungal activity, underlining the compound's versatility in synthesizing biologically active molecules (Al-Omran & El-Khair, 2005).

Antitumor and Antimicrobial Activities

Further research includes the synthesis of N-arylpyrazole-containing enaminones and their subsequent reaction with various compounds to produce derivatives with antitumor and antimicrobial activities. This showcases the compound's role in producing biologically active substances that can be potentially used in medical treatment (Riyadh, 2011).

Catalytic Applications

The compound has been used in catalytic reactions to synthesize diverse heterocyclic derivatives like tetrahydrofuran, dioxolane, and oxazoline derivatives. This illustrates its application in advanced organic synthesis and catalysis (Bacchi et al., 2005).

Antioxidant, Antitumor, and Antimicrobial Activities

Another study reports on the synthesis of pyrazolopyridine derivatives and their evaluation for antioxidant, antitumor, and antimicrobial activities. This further confirms the compound's utility in developing new therapeutic agents (El‐Borai et al., 2013).

Potassium-Competitive Acid Blockers

The compound has also been explored for synthesizing 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers, showcasing its potential in developing treatments for acid-related disorders (Palmer et al., 2007).

Future Directions

The future directions for research on “N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide” and related compounds are likely to involve further exploration of their medicinal chemistry potential. This could include the development of new synthetic routes, the design of new derivatives with improved properties, and the investigation of their biological activity .

properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-15(12-6-2-1-3-7-12)16-10-13-11-17-18-9-5-4-8-14(13)18/h1-2,11-12H,3-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNCSCVDEBKJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3CCC=CC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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